molecular formula C21H20N2OS B2576804 2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline CAS No. 866136-65-4

2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline

Cat. No.: B2576804
CAS No.: 866136-65-4
M. Wt: 348.46
InChI Key: MUQKXNKDEQVGLO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methylquinoline with morpholine and a sulfur source under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as triethylamine, and requires heating to facilitate the formation of the thiochromene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-7-morpholino-6H-thiochromeno[3,4-c]naphthyridine
  • 2-methyl-7-morpholino-6H-thiochromeno[3,4-c]pyridine
  • 2-methyl-7-morpholino-6H-thiochromeno[3,4-c]isoquinoline

Uniqueness

Compared to these similar compounds, 2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline stands out due to its unique combination of a morpholine ring, a thiochromene moiety, and a quinoline backbone. This unique structure contributes to its diverse chemical reactivity and broad range of applications in scientific research and industry .

Biological Activity

2-Methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a unique structural arrangement that includes a thiochromene moiety fused with a quinoline backbone and a morpholine ring. The synthesis typically involves multi-step reactions starting from 2-methylquinoline, morpholine, and sulfur sources under catalytic conditions. The reaction often employs triethylamine as a catalyst and requires controlled heating to facilitate the formation of the thiochromene structure .

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Its ability to interact with specific molecular targets contributes to its therapeutic potential.

Antimicrobial Activity

In vitro studies have demonstrated that this compound shows efficacy against various bacterial strains. For instance, it has been tested against gram-negative bacteria, exhibiting notable antibacterial activity .

Anticancer Activity

The anticancer properties are attributed to its ability to induce apoptosis in cancer cells. The compound targets key signaling pathways involved in cell proliferation and survival, effectively disrupting cellular processes that lead to tumor growth . A study highlighted its cytotoxic effects on several cancer cell lines, where it showed IC50 values below 1 µM, indicating potent activity .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound inhibits specific enzymes crucial for cellular metabolism and proliferation.
  • Apoptosis Induction : It activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Interaction with Molecular Targets : The morpholino group enhances binding affinity to target proteins, facilitating its biological effects .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A study evaluated the effectiveness of various derivatives of thiochromenoquinolines against bacterial strains. The results indicated that modifications in the structure could enhance antimicrobial potency .
  • Cytotoxicity Assay : In a comparative analysis of different quinoline derivatives, this compound exhibited superior cytotoxic effects against multiple cancer cell lines compared to related compounds .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundHighHighMorpholino group enhances activity
2-Methyl-7-morpholino-6H-thiochromeno[3,4-c]naphthyridineModerateModerateDifferent ring system
2-Methyl-7-morpholino-6H-thiochromeno[3,4-c]pyridineLowLowLacks thiochromene structure

Properties

IUPAC Name

4-(2-methyl-6H-thiochromeno[3,4-c]quinolin-7-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS/c1-14-6-7-19-16(12-14)20-15-4-2-3-5-18(15)22-21(17(20)13-25-19)23-8-10-24-11-9-23/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQKXNKDEQVGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCC3=C2C4=CC=CC=C4N=C3N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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